1-Bromo-3-(methylselanyl)benzene

Description

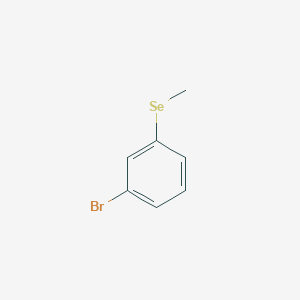

1-Bromo-3-(methylselanyl)benzene is an organoselenium compound featuring a bromine atom and a methylselanyl (-SeCH₃) group at the 1- and 3-positions of a benzene ring, respectively. These analogs are critical intermediates in organic synthesis, medicinal chemistry, and materials science due to their tunable electronic and steric properties .

Properties

CAS No. |

54864-37-8 |

|---|---|

Molecular Formula |

C7H7BrSe |

Molecular Weight |

250.01 g/mol |

IUPAC Name |

1-bromo-3-methylselanylbenzene |

InChI |

InChI=1S/C7H7BrSe/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 |

InChI Key |

FXEDFEQKMIZMEF-UHFFFAOYSA-N |

Canonical SMILES |

C[Se]C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(methylselanyl)benzene typically involves the bromination of 3-(methylselanyl)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(methylselanyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding selenide.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as phenols or amines.

Oxidation: Selenoxide or selenone derivatives.

Reduction: Corresponding selenides.

Scientific Research Applications

1-Bromo-3-(methylselanyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.

Medicinal Chemistry: The compound is studied for its potential biological activities, including anticancer and antioxidant properties.

Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(methylselanyl)benzene involves its interaction with various molecular targets and pathways:

Electrophilic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, forming a positively charged intermediate that reacts with nucleophiles.

Oxidation-Reduction: The methylselanyl group can undergo redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

The nature of the substituent at the 3-position significantly influences the compound’s electronic profile and reactivity:

- Electron-withdrawing groups (EWGs) :

- Sulfonyl (-SO₂R) : 1-Bromo-3-(methylsulfonyl)benzene (MW: ~249.12 g/mol) exhibits strong electron-withdrawing effects, activating the benzene ring toward nucleophilic aromatic substitution. Similar sulfonyl-substituted bromobenzenes, such as 1-bromo-3-((trifluoromethyl)sulfonyl)benzene, demonstrate enhanced reactivity in cross-coupling reactions due to increased electrophilicity .

- Halogens (-Cl, -CF₃) : 1-Bromo-3-chlorobenzene (MW: 191.45 g/mol) and 1-bromo-3-(trifluoromethoxy)benzene (MW: 275.01 g/mol) show moderate EWG effects, facilitating Suzuki-Miyaura couplings by polarizing the C-Br bond .

- Electron-donating groups (EDGs) :

Reactivity in Cross-Coupling Reactions

The substituent’s electronic nature dictates reactivity in catalytic transformations:

- Suzuki Coupling :

- 1-Bromo-3-(bromomethyl)benzene () reacts with arylboronic acids under palladium catalysis to form biaryl derivatives, highlighting the versatility of bromine as a leaving group .

- Sulfonyl-substituted analogs (e.g., 1-bromo-3-(methylsulfonyl)benzene) show accelerated coupling rates due to enhanced electrophilicity .

- Nucleophilic Substitution :

Spectral Properties

Key NMR data for selected analogs:

Data Tables

Table 1: Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.